
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that features a unique indene structure with a hydroxymethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Hydroxymethylation: The indene undergoes hydroxymethylation to introduce the hydroxymethyl group. This can be achieved using formaldehyde and a base such as sodium hydroxide.
Carboxylation: The hydroxymethylated indene is then subjected to carboxylation to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 6-(Carboxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s functional groups (hydroxymethyl and carboxylic acid) allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.
Indene Derivatives: Compounds with similar indene structures but different functional groups, used in various chemical and industrial applications.
Uniqueness
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its combination of a hydroxymethyl group and a carboxylic acid group on an indene backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-6-9-4-7-2-1-3-8(7)5-10(9)11(13)14/h4-5,12H,1-3,6H2,(H,13,14) |
Clave InChI |
GQZKAJKLRFDFKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2C1)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



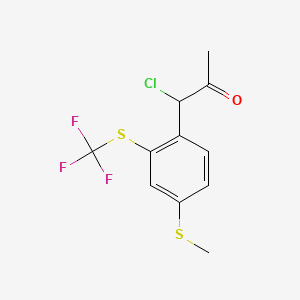

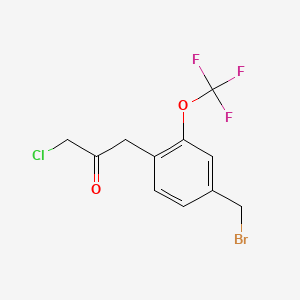
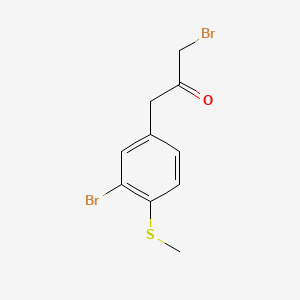
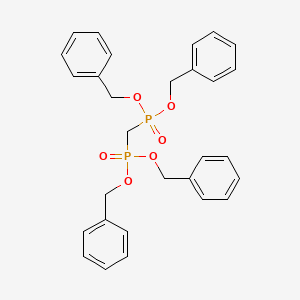
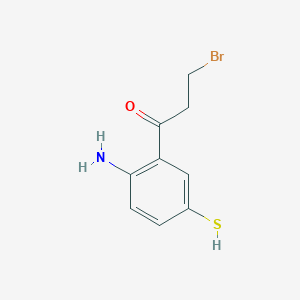
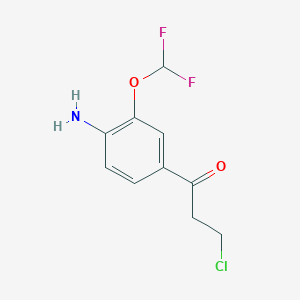
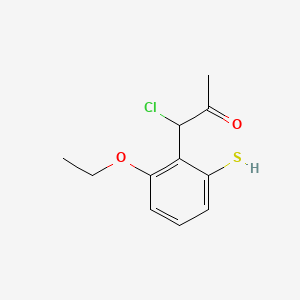
![[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
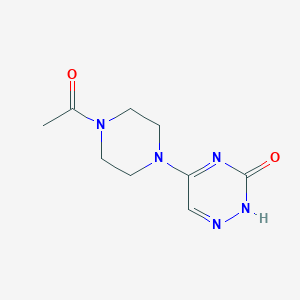
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
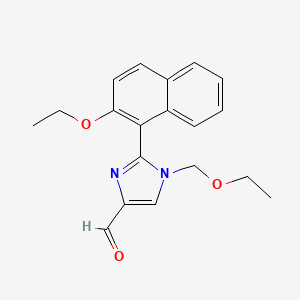
![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
